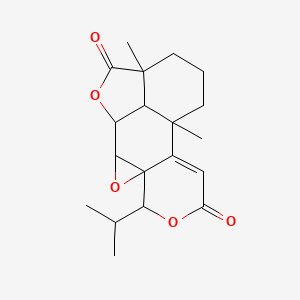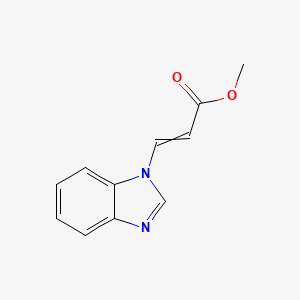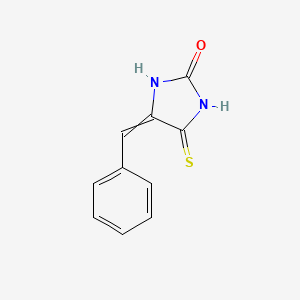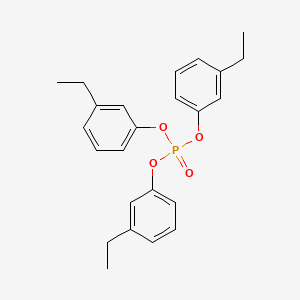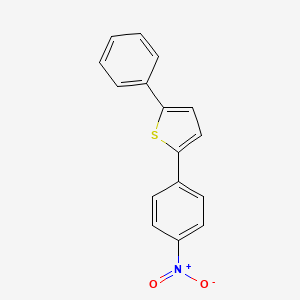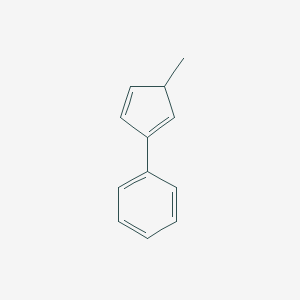![molecular formula C13H9Cl2FS B14646622 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene CAS No. 56096-95-8](/img/structure/B14646622.png)
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene is an organic compound characterized by the presence of chloromethyl, chlorophenyl, and fluorobenzene groups
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl thiol and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can yield thiols or other reduced forms.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Pathways Involved: The pathways involved in its action depend on the specific application, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene stands out due to its unique combination of functional groups:
Similar Compounds: Compounds such as 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-benzene and 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-chlorobenzene share structural similarities but differ in their reactivity and applications.
Uniqueness: The presence of both chloromethyl and fluorobenzene groups in the same molecule imparts distinct chemical properties, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
56096-95-8 |
|---|---|
Fórmula molecular |
C13H9Cl2FS |
Peso molecular |
287.2 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-(4-chlorophenyl)sulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C13H9Cl2FS/c14-8-9-1-4-11(16)7-13(9)17-12-5-2-10(15)3-6-12/h1-7H,8H2 |
Clave InChI |
CIPKMFHLJUHMPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SC2=C(C=CC(=C2)F)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
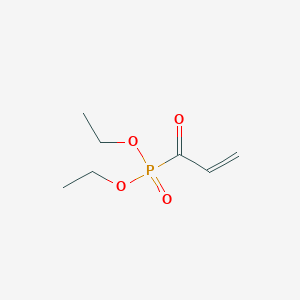
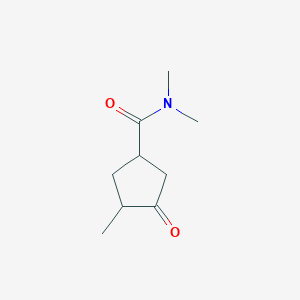
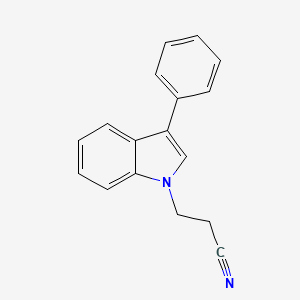
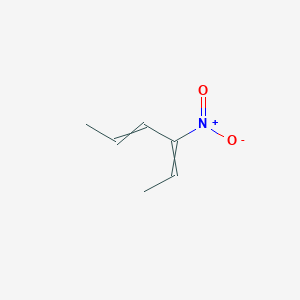
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)


